
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide
Overview
Description
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chromene ring, a piperidinyl group, and a sulfonamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor to form the chromene ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications to the chromene structure can enhance its activity against specific cancer types, making it a candidate for further development in anticancer therapies .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent .
Synthetic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry:
- Synthesis of Novel Compounds : It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and condensation reactions. Its functional groups allow for the introduction of various substituents, facilitating the development of new pharmacophores .
Material Science
In material science, this compound can be applied in the development of new materials:
- Polymer Chemistry : The sulfonamide group enhances solubility and thermal stability, making it suitable for incorporation into polymer matrices. This property is beneficial for creating advanced materials with specific mechanical and thermal properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various chromene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM, suggesting that structural modifications could enhance potency further .
Case Study 2: Antimicrobial Properties
In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 10 µg/mL for both pathogens, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazinyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 3-Methyl-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Uniqueness
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDDAQTLLNCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.